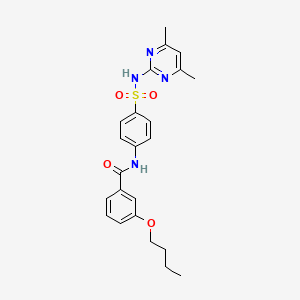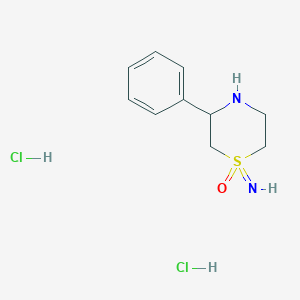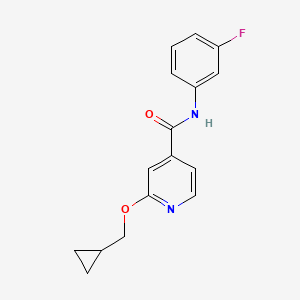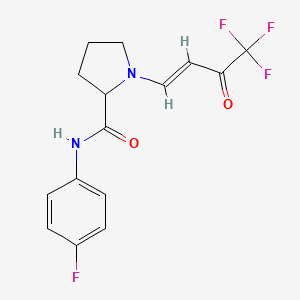
3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" is a benzamide derivative with potential biological applications. Benzamide derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects. The structure of the compound suggests it may have similar properties due to the presence of a dimethylpyrimidinyl group and a butoxy group attached to the benzamide core.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, including ring closure reactions, reduction reactions, and acylation reactions. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound with a similar structure, was achieved through six steps with an overall yield of more than 30% . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies and reactions are employed.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The specific compound has additional substituents, including a butoxy group and a dimethylpyrimidinyl group, which can influence its binding affinity to biological targets. The structure-activity relationship (SAR) of such compounds is crucial for their biological function, as seen in the synthesis and characterization of related compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including interactions with nucleotide protein targets. The presence of the dimethylpyrimidinyl group suggests that the compound may have the potential to bind to such targets, as seen in the biological evaluation of similar compounds . The reactivity of these compounds can be further modified by introducing different substituents, which can enhance or reduce their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a butoxy group can affect the lipophilicity of the compound, potentially improving its bioavailability. The presence of the sulfamoyl group suggests potential for interactions with enzymes, as seen in the inhibitory activity against various alkaline phosphatases and ecto-5'-nucleotidases . The non-cytotoxic nature of similar compounds also indicates a favorable safety profile for potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of p-hydroxycinnamic acid derivatives
A study detailed the synthesis of novel compounds including (E)-4-(3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl acetate. These compounds were analyzed for their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies, highlighting the significance of such derivatives in biochemical research (Meng et al., 2012).
Antitubercular Activity
Ultrasound-assisted synthesis for anti-tubercular scaffolds
Research on the ultrasound-assisted synthesis of benzamide derivatives demonstrated promising in vitro anti-tubercular activity. This study showcases the importance of novel synthesis methods in developing potential anti-tubercular compounds (Nimbalkar et al., 2018).
Insecticidal and Antibacterial Potentials
Synthesis of pyrimidine linked pyrazole heterocyclics
A study explored the microwave-assisted synthesis of compounds for their insecticidal and antibacterial activities, indicating the potential of such heterocyclic compounds in pest control and bacterial infection mitigation (Deohate & Palaspagar, 2020).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone
Research into synthesizing new heterocyclic compounds from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of such compounds in pain and inflammation management (Abu‐Hashem et al., 2020).
Antibacterial and Antioxidant Activity
Synthesis of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine
A study on synthesizing new compounds and evaluating their antibacterial and in vitro antioxidant activities revealed mild to moderate activities, suggesting their potential application in combating bacterial infections and oxidative stress (Maheswaran et al., 2012).
Eigenschaften
IUPAC Name |
3-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-4-5-13-31-20-8-6-7-18(15-20)22(28)26-19-9-11-21(12-10-19)32(29,30)27-23-24-16(2)14-17(3)25-23/h6-12,14-15H,4-5,13H2,1-3H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCDBJQMSSGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)


![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)
![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)
![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)
